molecular formula C27H21ClN2O4 B11417162 N-(4-chlorophenyl)-3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B11417162
M. Wt: 472.9 g/mol
InChI Key: AVVYCGMPKFWQJO-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzofuran core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group and the acetamido moiety. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the benzofuran core and the chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C27H21ClN2O4

Molecular Weight

472.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H21ClN2O4/c1-15-7-12-20-17(14-33-25(20)16(15)2)13-23(31)30-24-21-5-3-4-6-22(21)34-26(24)27(32)29-19-10-8-18(28)9-11-19/h3-12,14H,13H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

AVVYCGMPKFWQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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